molecular formula C9H13NO B1415261 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde CAS No. 1087610-71-6

1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1415261
CAS No.: 1087610-71-6
M. Wt: 151.21 g/mol
InChI Key: JGQKLLSCCLQIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C9H13NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of four methyl groups attached to the pyrrole ring and an aldehyde functional group at the 3-position. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 2,3,4,5-tetramethylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or other reducing agents.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products Formed:

    Oxidation: 1,2,4,5-tetramethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1,2,4,5-tetramethyl-1H-pyrrole-3-methanol.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of its four methyl groups and an aldehyde functional group. This structure provides a balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

1,2,4,5-tetramethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-7(2)10(4)8(3)9(6)5-11/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQKLLSCCLQIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652698
Record name 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087610-71-6
Record name 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 5
1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.